molecular formula C23H50OSi B14569714 Tert-butyl-heptadecoxy-dimethylsilane CAS No. 61373-44-2

Tert-butyl-heptadecoxy-dimethylsilane

Cat. No.: B14569714
CAS No.: 61373-44-2
M. Wt: 370.7 g/mol
InChI Key: HOKXBFNSHMYFEY-UHFFFAOYSA-N
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Description

Tert-butyl-heptadecoxy-dimethylsilane is a silane derivative characterized by a long heptadecoxy (17-carbon) alkyl chain, a tert-butyl group, and a dimethylsilane functional group. This structure combines steric hindrance from the tert-butyl moiety with the hydrophobicity of the extended alkyl chain, enhancing both stability and solubility in non-polar environments . Such properties make it a candidate for applications in organic synthesis (e.g., as a protecting group) and material science (e.g., surface modification of nanoparticles or polymers) .

Properties

CAS No.

61373-44-2

Molecular Formula

C23H50OSi

Molecular Weight

370.7 g/mol

IUPAC Name

tert-butyl-heptadecoxy-dimethylsilane

InChI

InChI=1S/C23H50OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-25(5,6)23(2,3)4/h7-22H2,1-6H3

InChI Key

HOKXBFNSHMYFEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCO[Si](C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl-heptadecoxy-dimethylsilane typically involves the reaction of tert-butyl-dimethylsilyl chloride with heptadecanol in the presence of a base such as imidazole. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as distillation or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl-heptadecoxy-dimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, osmium tetroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, organic solvents, elevated temperatures.

Major Products Formed:

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Alcohol or alkane derivatives.

    Substitution: New silicon-containing compounds with varied functional groups.

Scientific Research Applications

Chemistry: Tert-butyl-heptadecoxy-dimethylsilane is used as a protecting group for alcohols in organic synthesis. It helps in the selective protection and deprotection of hydroxyl groups, facilitating complex synthetic pathways .

Biology: In biological research, this compound is used in the modification of biomolecules to study their interactions and functions. It can be used to introduce hydrophobic groups to proteins or nucleic acids, altering their properties and behavior .

Medicine: this compound is explored for its potential in drug delivery systems. Its hydrophobic nature allows it to be used in the formulation of lipophilic drugs, enhancing their solubility and bioavailability .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of silicone-based materials, coatings, and adhesives .

Mechanism of Action

The mechanism of action of tert-butyl-heptadecoxy-dimethylsilane involves its ability to form stable silicon-oxygen bonds. This property is utilized in the protection of hydroxyl groups in organic synthesis. The compound reacts with hydroxyl groups to form silyl ethers, which are stable under various reaction conditions. The silyl ether can be selectively cleaved using specific reagents, allowing for the controlled release of the hydroxyl group .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize the properties of tert-butyl-heptadecoxy-dimethylsilane, a comparative analysis with structurally related silanes is essential. Key differences in substituents, chain lengths, and functional groups influence reactivity, stability, and applications. Below is a detailed comparison:

Structural and Functional Comparisons

Compound Name Structural Features Key Properties Applications/Reactivity Reference
This compound C17 alkyl chain, tert-butyl, dimethylsilane High hydrophobicity; steric shielding from tert-butyl; moderate reactivity Surface modification, organic synthesis Inferred
Tert-Butyldiphenylsilanol Silanol (Si-OH) group, tert-butyl, diphenyl Polar due to -OH; reactive in condensation reactions Intermediate in silicone chemistry
Benzyloxy-tetradecyldiphenyldichlorosilane Dichlorosilane, benzyloxy-tetradecyl chain High reactivity (Cl atoms); prone to hydrolysis Precursor for functionalized siloxanes
Octadecyltrimethoxysilane C18 alkyl chain, trimethoxy groups Hydrolyzes readily; forms stable monolayers on surfaces Surface coatings, nanomaterials
(4-Bromobutoxy)(tert-butyl)dimethylsilane Bromobutoxy chain, tert-butyl-dimethylsilane Bromine enables cross-coupling reactions; moderate steric hindrance Organic synthesis (e.g., Suzuki reactions)
(2-Azidoethoxy)(tert-butyl)dimethylsilane Azidoethoxy group, tert-butyl-dimethylsilane Click chemistry compatibility (azide-alkyne cycloaddition) Bioconjugation, polymer functionalization

Key Differentiators

Reactivity :

  • Chlorine-containing analogs (e.g., Benzyloxy-tetradecyldiphenyldichlorosilane) exhibit higher reactivity due to labile Cl atoms, whereas this compound’s dimethylsilane group offers greater hydrolytic stability .
  • Azide-functionalized silanes (e.g., (2-Azidoethoxy)(tert-butyl)dimethylsilane) enable click chemistry, a feature absent in the target compound .

Steric Effects :

  • The tert-butyl group in this compound provides significant steric hindrance, slowing nucleophilic attacks compared to less bulky analogs like trimethoxysilanes .

Solubility and Hydrophobicity: Longer alkyl chains (e.g., heptadecoxy vs. tetradecyl) enhance hydrophobicity, making the compound more suitable for non-polar solvents or lipid-based systems .

Analytical Differentiation :

  • NMR Spectroscopy : tert-butyl groups produce distinct upfield shifts (δ 0.5–1.5 ppm for Si-C(CH3)3) compared to trimethylsilanes (δ ~0 ppm) .
  • GC-MS : Retention times and fragmentation patterns (e.g., m/z 178 for tert-butyl-dimethoxy-methylsilane) help distinguish between silanes with varying substituents .

Research Findings and Methodological Considerations

  • Synthetic Challenges : The long alkyl chain in this compound may complicate purification, necessitating techniques like column chromatography (hexane/ethyl acetate) or reduced-pressure distillation .
  • Stability : Unlike dichlorosilanes, dimethylsilane derivatives resist hydrolysis under anhydrous conditions but require rigorous moisture control during storage .
  • Comparative Applications : While Octadecyltrimethoxysilane is favored for surface coatings, this compound’s steric bulk may improve durability in harsh environments .

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